2-(二甲基苯基硅基)苄醇

描述

科学研究应用

Highly-Selective Oxidation of Benzyl Alcohol to Benzaldehyde

Scientific Field

Industrial Catalysis

Summary of Application

The selective oxidation of aromatic alcohols to aldehydes with oxygen is crucial for industrial catalysis. This research focuses on the oxidation of benzyl alcohol to benzaldehyde.

Methods of Application

Co single atoms supported by nitrogen-doped carbon catalysts (Co1/NC) were prepared by a self-assembly–pyrolysis strategy and applied into the oxidation of benzyl alcohol to benzaldehyde.

Results

The Co1/NC catalysts exhibited excellent performance compared to Co nanoparticles supported by nitrogen-doped carbon catalyst (Co NPs/NC). The 4-Co1/NC catalyst achieved 95.2% benzyl alcohol conversion and nearly 99.9% benzaldehyde selectivity .

Electrochemical Oxidation of Concentrated Benzyl Alcohol

Scientific Field

Organic Electrosynthesis

Summary of Application

The electrooxidation of benzyl alcohol (BA) to high-purity benzaldehyde via superwetting organic-solid-water interfaces is a green method for organic synthesis.

Methods of Application

A “sandwich-type” organic-solid-water (OSW) system was used, consisting of BA organic phase, KOH aqueous electrolyte, and porous anodes with Janus-like superwettability. This system allows independent diffusion of BA molecules from the organic phase to electrocatalytic active sites.

Results

Efficient electrooxidation of high-concentration BA to benzaldehyde (97% Faradaic efficiency at 180 mA cm−2) was achieved with substantially reduced ohmic loss compared to conventional solid-liquid systems .

Synthesis of Doped and Multimetal Oxide Nanocrystals

Scientific Field

Nanotechnology

Summary of Application

The “benzyl alcohol route” is a versatile method for the synthesis of multimetal and doped metal oxides. This approach has been used to create materials that were previously only accessible through solid-state reactions .

Methods of Application

The solvothermal reaction of Zn(ac)2 and Al(OiPr)3 in benzyl alcohol at 250°C for two days leads to the formation of ZnAl2O4 nanostructures .

Results

The synthesized ZnAl2O4 nanoparticles form flower-like aggregates through the oriented attachment crystallization mechanism .

Formulation Development and Evaluation of Diclofenac Sodium Injection

Scientific Field

Pharmaceutical Sciences

Summary of Application

Benzyl alcohol is used as a co-solvent in the formulation of diclofenac sodium injections. This approach enhances the aqueous solubility of poorly water-soluble drugs .

Methods of Application

Benzyl alcohol (6–7% v/v) is used as a solubilizing agent for the preparation of diclofenac sodium injection dosage form .

Results

The formulated diclofenac sodium injection was found to be less painful than propylene glycol-based injections. The study concluded that benzyl alcohol is a safe and effective solubilizing agent for the preparation of injection dosage forms of poorly water-soluble drugs .

未来方向

Research on 2-(Dimethylphenylsilyl)benzyl alcohol and similar compounds is ongoing. For instance, the oxidation of benzyl alcohol to benzaldehyde is a key reaction in organic synthesis, and research is focusing on green methods that use “clean” oxidants . Additionally, the differential formation mechanisms of 2-phenylethanol and benzyl alcohol are being investigated, which could have significant implications for industries such as aromatic flower breeding and the essential oil industry .

属性

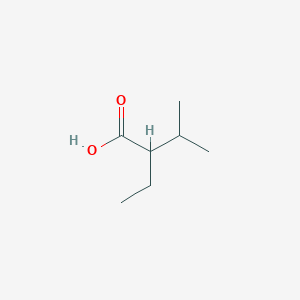

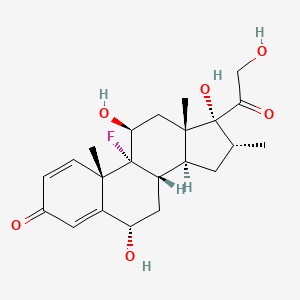

IUPAC Name |

[2-[dimethyl(phenyl)silyl]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18OSi/c1-17(2,14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h3-11,16H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEGNBYRNRXTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475298 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylphenylsilyl)benzyl alcohol | |

CAS RN |

853955-69-8 | |

| Record name | {2-[Dimethyl(phenyl)silyl]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)

![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)

![(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610123.png)